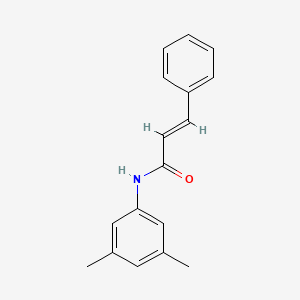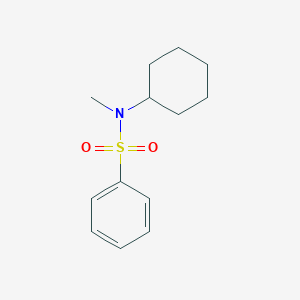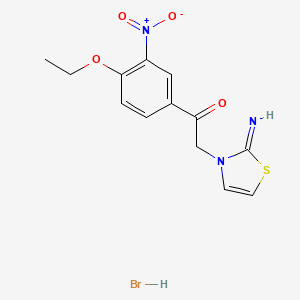![molecular formula C15H10BrN5O2S B5541825 5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)
5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives like the mentioned compound typically involves multi-step reactions starting from primary amines, ketones, and nitrophenyl azides. The reactions are metal-free and can be conducted under various conditions including solvent-free environments, which are considered environmentally friendly and cost-effective. For instance, the formation of triazole rings is confirmed by characteristic peaks in spectroscopic analyses such as NMR and IR, indicating the successful synthesis of the compound (Vo, 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the one , is often confirmed through X-ray crystallography and spectral analyses. The planar form of the triazole ring and its bonding interactions, such as hydrogen bonds, play a significant role in the stability and reactivity of the compound. For example, structural analyses provide insights into the dihedral angles, bond lengths, and other geometric parameters essential for understanding the compound's molecular framework (Liu et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives includes their participation in various organic reactions such as alkylation, aminomethylation, and cyanoethylation. These reactions often occur at specific nitrogen atoms of the triazole ring and lead to a wide range of derivatives with different substituents and properties, demonstrating the versatility and reactivity of the triazole core (Hakobyan et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Agents
Research has demonstrated the synthesis of related triazole derivatives with significant antimicrobial and antitubercular activities. These compounds, developed from initial structures similar to the one , show promise against a range of bacterial and fungal species, as well as Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Corrosion Inhibitors
Triazole derivatives, including those structurally akin to the specified compound, have been identified as effective corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces suggests applications in industrial settings to prolong the lifespan of metal components (Ansari, Quraishi, & Singh, 2014).
Anticancer Activity
Synthesis of triazole derivatives and their evaluation against various cancer cell lines reveal potential anticancer applications. Some derivatives have shown activity against panels of cancer types, including lung, colon, and breast cancers, suggesting their role in developing new anticancer therapies (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
Further studies on triazole derivatives underscore their utility as novel antimicrobial agents. Their synthesis and evaluation for antibacterial effectiveness have yielded compounds with significant action against various bacterial strains, indicating their potential in creating new antibacterial drugs (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Acute Toxicity Studies
The acute toxicity of triazole derivatives has been investigated to determine their safety profiles. These studies are crucial in understanding the potential side effects and toxicological impacts of these compounds, guiding their safe use in medical applications (Safonov, 2018).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5O2S/c16-12-7-3-2-6-11(12)14-18-19-15(24)20(14)17-9-10-5-1-4-8-13(10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQIJZYBXGPBHU-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)


![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)